Methyl 3-methylenecyclobutanecarboxylate

Medicinal Chemistry GABA Analogs Spiro Compound Synthesis

Methyl 3-methylenecyclobutanecarboxylate (CAS 15963-40-3) is a functionalized cyclobutane derivative characterized by a strained four-membered ring bearing an exocyclic methylene group and a methyl ester substituent. With a molecular formula of C7H10O2 and a molecular weight of 126.15 g/mol , this compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 15963-40-3
Cat. No. B107114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methylenecyclobutanecarboxylate
CAS15963-40-3
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(=C)C1
InChIInChI=1S/C7H10O2/c1-5-3-6(4-5)7(8)9-2/h6H,1,3-4H2,2H3
InChIKeyOSWTXCSCDKIANQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Methylenecyclobutanecarboxylate (CAS 15963-40-3) as a Strained Cyclobutane Building Block for Drug Discovery and Organic Synthesis


Methyl 3-methylenecyclobutanecarboxylate (CAS 15963-40-3) is a functionalized cyclobutane derivative characterized by a strained four-membered ring bearing an exocyclic methylene group and a methyl ester substituent [1]. With a molecular formula of C7H10O2 and a molecular weight of 126.15 g/mol , this compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis. The combination of ring strain (approximately 26.5 kcal/mol for cyclobutane) and the reactive exocyclic double bond imparts distinctive reactivity, enabling transformations such as cycloadditions, iodofluorination, and ring-expansion reactions that are not accessible to unstrained or saturated analogs [2]. Commercially, the compound is available at purities of 95-98% and is typically stabilized with MEHQ (4-methoxyphenol) to prevent polymerization .

Why Methyl 3-Methylenecyclobutanecarboxylate Cannot Be Substituted by Other Cyclobutane Carboxylates or GABA-Related Building Blocks


The exocyclic methylene group in Methyl 3-methylenecyclobutanecarboxylate confers a unique reactivity profile that is absent in saturated cyclobutane carboxylates such as methyl cyclobutanecarboxylate (CAS 765-85-5) [1]. This methylene moiety serves as an essential handle for [1+2] cycloaddition reactions with diazo compounds, a transformation that is structurally precluded in saturated analogs and is critical for constructing conformationally restricted spiro[2.3]hexane scaffolds [2]. While alternative esters such as ethyl 3-methylenecyclobutanecarboxylate (CAS 40896-96-6) or benzyl 3-methylenecyclobutanecarboxylate (CAS 939768-58-8) retain the reactive methylene group, their divergent physicochemical properties (e.g., lipophilicity, steric bulk, and deprotection requirements) render them non-interchangeable in multistep synthetic sequences where specific ester lability, solubility, or downstream compatibility is required . The methyl ester provides an optimal balance of stability and reactivity for many medicinal chemistry applications, whereas the corresponding carboxylic acid (CAS 15760-36-8) introduces a free acid functionality that may interfere with sensitive transformations or require additional protection/deprotection steps [3].

Quantitative Differentiation Evidence for Methyl 3-Methylenecyclobutanecarboxylate (15963-40-3)


[1+2] Cycloaddition Yield Comparison: Methyl Ester vs. Carboxylic Acid as Substrates for Spiro[2.3]hexane Synthesis

In the synthesis of conformationally restricted GABA analogs, Methyl 3-methylenecyclobutanecarboxylate serves as a direct substrate for catalytic [1+2] cycloaddition with diazoacetic esters to form spiro[2.3]hexane carboxylates [1]. While both the methyl ester and the free carboxylic acid (3-methylenecyclobutanecarboxylic acid, CAS 15760-36-8) were employed as starting materials, the methyl ester demonstrated distinct advantages in reaction handling and purification. The carboxylic acid requires additional esterification prior to certain downstream transformations, effectively adding one synthetic step compared to the methyl ester route [1].

Medicinal Chemistry GABA Analogs Spiro Compound Synthesis

Exocyclic Methylene Reactivity: Cycloaddition Capability vs. Saturated Cyclobutane Carboxylates

The exocyclic methylene group in Methyl 3-methylenecyclobutanecarboxylate enables catalytic [1+2] cycloaddition reactions with diazo compounds to construct spiro[2.3]hexane frameworks, a transformation that is structurally impossible for saturated cyclobutane carboxylates [1]. Methyl cyclobutanecarboxylate (CAS 765-85-5), a saturated analog lacking the exocyclic double bond, cannot participate in these cycloaddition reactions and is limited to standard ester chemistry (hydrolysis, reduction, transesterification) [2].

Organic Synthesis Cycloaddition Building Block Reactivity

Iodofluorination Reactivity: Exocyclic Methylene as a Handle for Fluorinated Cyclobutane Synthesis

The exocyclic methylene group of methylenecyclobutane carboxylates, including Methyl 3-methylenecyclobutanecarboxylate, serves as a key substrate for iodofluorination reactions to access fluorocyclobutane building blocks [1]. This transformation is critical for synthesizing fluorinated GABA analogs and related mono-/bifunctional building blocks. The method was demonstrated on multigram scale (up to 100 g in a single run) and produced pure cis and trans isomers of fluorocyclobutanes after diastereomer separation [1].

Fluorine Chemistry GABA Analogs Synthetic Methodology

Physicochemical Differentiation: Methyl Ester vs. Ethyl and Benzyl Ester Analogs

Quantitative comparison of physicochemical properties reveals distinct differentiation among ester analogs of 3-methylenecyclobutanecarboxylate . The methyl ester offers the lowest molecular weight (126.15 g/mol) and balanced lipophilicity (XLogP3 0.80-0.85), whereas the ethyl ester (MW 140.18; XLogP3 ~1.1-1.3) and benzyl ester (MW 202.25; XLogP3 ~2.0-2.2) present progressively higher lipophilicity and steric bulk . The benzyl ester's XLogP3 is approximately 2.5× that of the methyl ester, substantially altering solubility and partitioning behavior .

Physicochemical Properties Medicinal Chemistry Procurement Specifications

Patent Citation Frequency and Industrial Relevance

Methyl 3-methylenecyclobutanecarboxylate (CAS 15963-40-3) is cited in 138 patents as of 2025, indicating substantial industrial interest and validated utility as a pharmaceutical intermediate and synthetic building block [1]. This patent count reflects the compound's established role in multiple synthetic routes across the pharmaceutical and agrochemical sectors. Specific patent citations include CN105566324 (2016), WO2015/66413, WO2012/154204, WO2015/180612, and WO2015/196071 .

Patent Analysis Pharmaceutical Intermediates Commercial Relevance

Stability and Storage Requirements: Stabilized vs. Non-Stabilized Formulations

Commercial Methyl 3-methylenecyclobutanecarboxylate is typically supplied at 95% purity stabilized with MEHQ (4-methoxyphenol) to prevent polymerization of the reactive exocyclic methylene group . Without stabilization, the methylene group is susceptible to polymerization and degradation, potentially compromising synthetic utility. Standard storage recommendations include 2-8°C with protection from moisture , and at -80°C, the compound remains stable for up to 6 months; at -20°C, stability is limited to 1 month [1].

Chemical Stability Procurement Specifications Storage Conditions

Validated Application Scenarios for Methyl 3-Methylenecyclobutanecarboxylate (15963-40-3)


Synthesis of Conformationally Restricted GABA Analogs via [1+2] Cycloaddition

Methyl 3-methylenecyclobutanecarboxylate is a validated starting material for synthesizing spiro[2.3]hexane amino acids—conformationally restricted analogs of γ-aminobutyric acid (GABA)—through catalytic [1+2] cycloaddition with diazoacetic esters followed by modified Curtius rearrangement to install the amine functionality [1]. This application is supported by direct experimental evidence from Yashin et al. (2017), where both the methyl ester and the corresponding carboxylic acid were employed to access 5-aminospiro[2.3]hexanecarboxylic and 5-aminospiro[2.3]hexanephosphonic acids, which are promising modulators of GABAergic cascades in the human central nervous system [1].

Iodofluorination for Fluorocyclobutane Building Block Synthesis at Multigram Scale

The exocyclic methylene group of methylenecyclobutane carboxylates enables iodofluorination as a key step for synthesizing fluorinated GABA analogs and related mono-/bifunctional building blocks. This methodology has been demonstrated on up to 100 g scale in a single run, producing pure cis and trans isomers of fluorocyclobutanes after diastereomer separation [2]. The scalability and ability to obtain pure diastereomers make this approach superior to alternative desilylative deoxyfluorination methods, which failed to produce separable diastereomers [2].

Pharmaceutical Intermediate in Patent-Validated Synthetic Routes

With 138 patent citations as of 2025, Methyl 3-methylenecyclobutanecarboxylate has demonstrated industrial relevance as a pharmaceutical intermediate across multiple synthetic routes [3]. Specific patents including CN105566324, WO2015/66413, WO2012/154204, WO2015/180612, and WO2015/196071 reference this compound in synthetic sequences . This patent landscape validates the compound's utility in commercially relevant pharmaceutical and agrochemical synthesis programs, reducing procurement risk for users requiring intermediates with established application precedents.

Precursor for Spirocyclic and Cycloaddition-Derived Scaffolds in Medicinal Chemistry

The strained cyclobutane ring and reactive exocyclic methylene group make Methyl 3-methylenecyclobutanecarboxylate a versatile precursor for constructing spirocyclic frameworks and cycloaddition-derived scaffolds relevant to medicinal chemistry [4]. The compound's ability to undergo [1+2] cycloaddition, iodofluorination, and ring-expansion reactions provides access to diverse chemical space for drug discovery programs. Its use as a starting material for spiro[2.3]hexane amino acids [1] and fluorocyclobutane building blocks [2] exemplifies this scaffold-generating capacity, which is not accessible from saturated cyclobutane carboxylates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-methylenecyclobutanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.